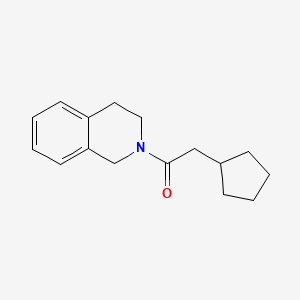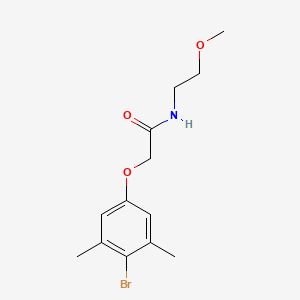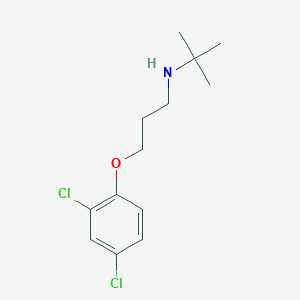
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine, also known as BDP-12, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D2 receptor and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the D2 receptor, this compound can modulate dopamine signaling and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been found to decrease dopamine release and inhibit dopamine-mediated behaviors. It has also been shown to modulate other neurotransmitter systems such as glutamate and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor in experimental settings. It also has a relatively high affinity for the receptor, which can enhance its potency. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine in scientific research. One area of focus is the development of more selective and potent dopamine D2 receptor antagonists that can be used to study the role of this receptor in neurological disorders. Another area is the investigation of the effects of this compound on other neurotransmitter systems and how these interactions may contribute to its overall effects. Additionally, there is potential for the use of this compound in the development of new therapeutic agents for the treatment of dopamine-related disorders.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine involves the reaction of 2,4-dichlorophenol with tert-butylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-chloropropane to form this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine has been extensively used in scientific research as a tool to study the role of dopamine D2 receptors in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has also been used to investigate the effects of dopamine D2 receptor antagonism on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-13(2,3)16-7-4-8-17-12-6-5-10(14)9-11(12)15/h5-6,9,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFOKVRINJIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4998681.png)

![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)
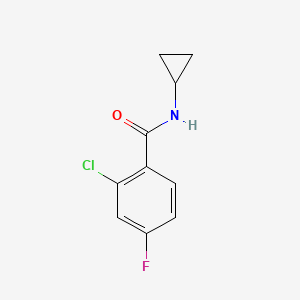
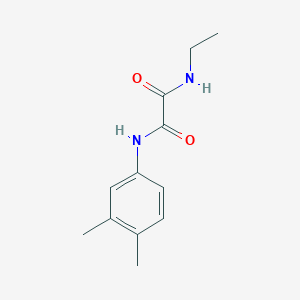
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
